3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Description
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(14(4)10-15(5)20-19)24(21,22)17-9-7-8-13(3)16(17)6/h7-10,12H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRXIGPWHINCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Pyridine Derivatives
The primary route to this compound involves the sulfonylation of a pre-functionalized pyridine intermediate. A widely cited method involves reacting 2-isobutoxy-4,6-dimethylpyridine with 2,3-dimethylbenzenesulfonyl chloride under basic conditions. The reaction typically proceeds in anhydrous dichloromethane or acetonitrile, with triethylamine or pyridine serving as acid scavengers.
Reaction Conditions:
- Solvent: Anhydrous acetonitrile or dichloromethane.
- Base: Pyridine (1.2 equivalents).
- Temperature: 0–25°C under nitrogen atmosphere.
- Time: 12–24 hours.
The sulfonyl chloride attacks the pyridine’s nitrogen, forming a sulfonamide linkage. The electron-donating methyl and isobutoxy groups on the pyridine ring enhance nucleophilicity, facilitating the reaction.
Intermediate Preparation: 2-Isobutoxy-4,6-dimethylpyridine
The pyridine precursor is synthesized via nucleophilic substitution. 4,6-Dimethyl-2-chloropyridine reacts with isobutanol in the presence of potassium tert-butoxide, yielding 2-isobutoxy-4,6-dimethylpyridine.
$$
\text{4,6-Dimethyl-2-chloropyridine} + \text{Isobutanol} \xrightarrow{\text{KOtBu}} \text{2-Isobutoxy-4,6-dimethylpyridine} + \text{HCl}
$$
Key Parameters:
Alternative Route: One-Pot Synthesis
Recent advancements describe a one-pot method combining sulfonylation and alkoxylation. In this approach, 4,6-dimethylpyridine-2-sulfonic acid is treated with isobutyl bromide and 2,3-dimethylphenylsulfonyl chloride sequentially.
Advantages:
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1\text{H} $$ NMR spectrum (CDCl$$ _3 $$) exhibits distinct signals:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at $$ m/z $$ 348.1 ([M+H]$$ ^+ $$), consistent with the molecular formula.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar pyridine ring with dihedral angles of 85° between the sulfonyl group and the pyridine plane, indicative of steric hindrance from the isobutoxy substituent.
Comparative Analysis with Structural Isomers
The 2,6-dimethylphenylsulfonyl analog (PubChem CID: 1488517) shares a similar synthesis pathway but differs in sulfonyl group orientation. Key contrasts include:
| Property | 2,3-Dimethylphenyl Isomer | 2,6-Dimethylphenyl Isomer |
|---|---|---|
| Melting Point | 112–114°C | 98–100°C |
| Solubility in DCM | High | Moderate |
| $$ ^1\text{H} $$ NMR δ | 7.20–7.45 (m) | 7.10–7.30 (m) |
The 2,3-dimethyl isomer exhibits superior crystallinity due to enhanced π-stacking interactions.
Industrial-Scale Production Considerations
Optimization of Reaction Parameters
- Catalyst Loading: Reducing pyridine from 1.2 to 1.0 equivalents minimizes side-product formation.
- Solvent Recycling: Acetonitrile recovery via distillation reduces costs by 40%.
Applications and Derivatives
While direct pharmacological data for this compound remain limited, structurally related sulfonamides exhibit:
- Anticancer Activity: Inhibition of carbonic anhydrase IX.
- Antimicrobial Properties: Disruption of bacterial cell wall synthesis.
Derivatization via substitution at the pyridine 4-position is under investigation for enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring and the pyridine core can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include sulfides or thiols.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.
Scientific Research Applications
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The sulfonyl group is known to enhance biological activity by improving binding affinity to target proteins.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways. For instance, studies have shown that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase . This inhibition could have implications for treating conditions like Type 2 Diabetes Mellitus and Alzheimer's disease.
Binding Affinity Studies
Understanding the binding affinity of 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine to various biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and surface plasmon resonance can be employed to assess these interactions effectively.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of sulfonamide derivatives, compounds structurally related to this compound were evaluated for their effects on cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting potential for further development as anticancer agents .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of new sulfonamide derivatives, including those related to this compound. The findings demonstrated that these compounds could inhibit α-glucosidase effectively, highlighting their therapeutic potential in managing diabetes .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-(Phenylsulfonyl)-2-isobutoxy-4-methylpyridine | Structure | Lacks methyl groups on the phenyl ring but retains similar reactivity. |
| 4-(Methylsulfonyl)-2-isobutoxy-6-methylpyridine | Structure | Different position of the sulfonyl group; may exhibit different biological activities. |
| 3-(Toluene)sulfonyl-2-isobutoxy-4-methylpyridine | Structure | Contains a toluene moiety instead of dimethylphenyl; affects solubility and reactivity. |
The uniqueness of this compound lies in its specific combination of functional groups and spatial arrangement, which may lead to distinct biological activities not observed in structurally similar compounds.
Mechanism of Action
The mechanism by which 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophilic center, while the pyridine ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine (CAS 338956-89-1)
- Structural Differences : The bromo-substituted analog replaces the 2,3-dimethylphenyl group with a 3-bromo-2-methylphenyl group. Bromine introduces steric bulk and electronic effects distinct from methyl groups.
- Physicochemical Properties :
- Applications : Likely used as a research intermediate or in material science due to its halogenated aromatic system.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
- Structural Differences: Features a benzodioxin ring and a dimethylamino-methylphenyl group instead of the sulfonyl and isobutoxy groups.
- Physicochemical Properties: Molecular Weight: 391.46 g/mol (lower than the target compound). Solubility: The dimethylamino group may enhance water solubility compared to the hydrophobic isobutoxy and sulfonyl groups .
Fluorinated Pyridine Derivatives (e.g., Diflufenican)
- Representative Compound: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Structural Differences : Fluorine atoms and carboxamide groups replace sulfonyl and alkyl substituents.
- Physicochemical Properties :
Comparative Analysis Table
Key Research Findings and Implications
Isobutoxy groups contribute to hydrophobicity, which could affect membrane permeability in drug discovery contexts.
Halogenation vs. Alkylation :
Q & A
Basic Questions
Q. What are the optimized multi-step synthetic routes for 3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine, and how are intermediates validated?
- Methodological Answer : Synthesis typically involves sulfonylation of a pyridine precursor followed by alkoxy substitution. Critical steps include:
- Sulfonylation : Reacting 2-isobutoxy-4,6-dimethylpyridine with 2,3-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hrs).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and confirm intermediate structures using -NMR (e.g., sulfonyl proton at δ 3.1–3.3 ppm) and LC-MS (M+H ~405 g/mol) .
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify substituent environments (e.g., isobutoxy methyl groups at δ 1.0–1.2 ppm, pyridine carbons at 150–160 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNOS: 363.15 g/mol).
- HPLC-PDA : Use a C18 column (mobile phase: 65:35 methanol/buffer pH 4.6) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound’s sulfonyl and alkoxy groups be experimentally analyzed?
- Methodological Answer :
- Kinetic Studies : Perform time-resolved -NMR to track sulfonyl group reactivity under varying pH (e.g., phosphate buffer pH 7.1).
- Isotopic Labeling : Introduce in the alkoxy group to study nucleophilic substitution pathways via MS/MS fragmentation patterns.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare energy barriers for sulfonylation vs. alkoxy displacement .
Q. How do researchers resolve contradictions between synthetic yield and purity in scaled-up protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF) and temperature (25°C vs. 40°C) to identify optimal conditions.
- In-line Analytics : Implement FT-IR monitoring (e.g., C=O stretch at 1680 cm) to detect byproducts early.
- Recrystallization : Use ethanol/water mixtures (70:30) to improve crystalline purity while minimizing yield loss .
Q. What strategies are used to explore the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer :
- Analog Synthesis : Replace the 2,3-dimethylphenyl group with halogenated or electron-withdrawing substituents (e.g., 4-Cl, 4-CF) to assess sulfonyl group contributions.
- Enzyme Assays : Test inhibitory activity against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates (IC determination via kinetic fluorescence).
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., sulfonyl group interacting with Arg in CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
